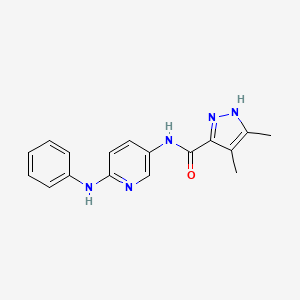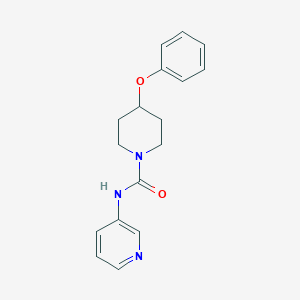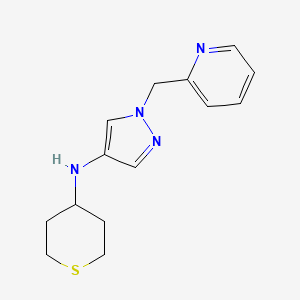![molecular formula C20H25N5 B7638933 3-[(1-Methylimidazol-2-yl)methyl]-1-[(1-phenylpyrazol-3-yl)methyl]piperidine](/img/structure/B7638933.png)
3-[(1-Methylimidazol-2-yl)methyl]-1-[(1-phenylpyrazol-3-yl)methyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1-Methylimidazol-2-yl)methyl]-1-[(1-phenylpyrazol-3-yl)methyl]piperidine, also known as MPP, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of reward-related behaviors.
作用機序
3-[(1-Methylimidazol-2-yl)methyl]-1-[(1-phenylpyrazol-3-yl)methyl]piperidine is a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic and mesocortical dopamine pathways. The dopamine D3 receptor plays a crucial role in the regulation of reward-related behaviors, and its dysfunction has been implicated in various neuropsychiatric disorders. This compound binds to the dopamine D3 receptor and blocks its activation by dopamine, thereby reducing the signaling of the mesolimbic and mesocortical dopamine pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of dopamine in the nucleus accumbens, a key brain region involved in reward processing. This compound has also been shown to attenuate the rewarding effects of drugs of abuse, such as cocaine and amphetamine. In addition, this compound has been shown to reduce the expression of c-fos, a marker of neuronal activation, in the nucleus accumbens and other brain regions.
実験室実験の利点と制限
3-[(1-Methylimidazol-2-yl)methyl]-1-[(1-phenylpyrazol-3-yl)methyl]piperidine has several advantages for lab experiments. It is a potent and selective antagonist of the dopamine D3 receptor, which allows for specific targeting of this receptor in experiments. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound does have some limitations. It has low solubility in water, which can make it difficult to administer in certain experiments. In addition, this compound has a relatively short half-life, which can limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for research on 3-[(1-Methylimidazol-2-yl)methyl]-1-[(1-phenylpyrazol-3-yl)methyl]piperidine. One area of interest is the role of the dopamine D3 receptor in the regulation of mood and emotion. This compound has been shown to have antidepressant-like effects in animal models, suggesting that the dopamine D3 receptor may be a target for the development of new antidepressant drugs. Another area of interest is the use of this compound in the treatment of drug addiction. This compound has been shown to reduce drug-seeking behavior in animal models, and further research may lead to the development of new treatments for addiction. Finally, the development of new this compound derivatives with improved pharmacokinetic properties may lead to the development of more effective drugs for the treatment of neuropsychiatric disorders.
合成法
The synthesis of 3-[(1-Methylimidazol-2-yl)methyl]-1-[(1-phenylpyrazol-3-yl)methyl]piperidine involves the reaction of 1-phenylpyrazole-3-carboxaldehyde with 1-methylimidazole in the presence of sodium hydride to form the corresponding imidazolium salt. The resulting salt is then treated with piperidine in the presence of palladium on carbon to give this compound in high yield and purity.
科学的研究の応用
3-[(1-Methylimidazol-2-yl)methyl]-1-[(1-phenylpyrazol-3-yl)methyl]piperidine has been extensively used in scientific research to study the dopamine D3 receptor and its role in various physiological and pathological processes. It has been shown to be a useful tool in the investigation of drug addiction, schizophrenia, and Parkinson's disease. This compound has been used to study the effects of dopamine D3 receptor antagonists on drug-seeking behavior in animal models of addiction. It has also been used to investigate the role of the dopamine D3 receptor in the regulation of motor function in Parkinson's disease.
特性
IUPAC Name |
3-[(1-methylimidazol-2-yl)methyl]-1-[(1-phenylpyrazol-3-yl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5/c1-23-13-10-21-20(23)14-17-6-5-11-24(15-17)16-18-9-12-25(22-18)19-7-3-2-4-8-19/h2-4,7-10,12-13,17H,5-6,11,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTCENXHPMHLSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CC2CCCN(C2)CC3=NN(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-4-[2-methyl-3-[2-oxo-2-(propan-2-ylamino)ethoxy]phenoxy]pyridine-2-carboxamide](/img/structure/B7638852.png)
![2-(2-Methyl-1,3-thiazol-4-yl)-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B7638853.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxamide](/img/structure/B7638864.png)
![3-[(1-Methylimidazol-2-yl)methyl]-1-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]piperidine](/img/structure/B7638889.png)
![N-methyl-6-oxo-1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7638896.png)

![N-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-1H-indole-4-carboxamide](/img/structure/B7638904.png)

![N-[(4-methylsulfonyloxan-4-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B7638922.png)


![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(3-methyl-5-propyl-1,2-oxazol-4-yl)methanone](/img/structure/B7638937.png)
![2-cyclobutyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7638938.png)